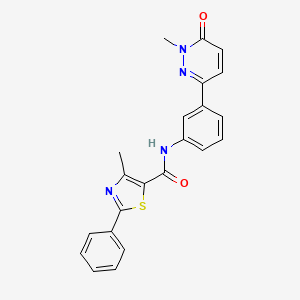
4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
This compound is part of a broader class of chemicals that are of interest due to their potential applications in creating new pharmaceutical agents, materials, and as intermediates in organic synthesis. The process often involves the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry due to their presence in a multitude of bioactive molecules. Studies like those conducted by Vijay Kumar et al. (2012) and Bacchi et al. (2005) provide foundational methodologies for the synthesis of oxazoles and pyridines, respectively, which are related to the core structure of the compound (Vijay Kumar et al., 2012); (Bacchi et al., 2005). These synthetic pathways often involve catalyzed cyclization reactions, showcasing the potential for creating complex molecules from simpler precursors.
Potential for Antimicrobial and Antitumor Applications
While your requirements exclude discussions on specific drug actions, it's noteworthy that compounds with similar structural motifs have been explored for their biological activities. For example, derivatives of pyridazine and triazole have been studied for their antimicrobial and antitumor activities, hinting at the possible research avenues for exploring the bioactivity of 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide (El-Mariah et al., 2006); (Stevens et al., 1984). Research in this direction not only aids in understanding the compound's pharmacodynamics but also in the development of novel therapeutic agents.
Chemical Characterization and Modification
The chemical modification and characterization of compounds like this compound enable the development of new materials and the exploration of their physical properties. Studies involving the synthesis and characterization of related compounds provide insights into methodologies that could be applied to this compound for developing new materials or enhancing its properties for specific applications (Ibrahim & Behbehani, 2014).
Propiedades
IUPAC Name |
4-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)15-7-4-3-5-8-15)21(28)24-17-10-6-9-16(13-17)18-11-12-19(27)26(2)25-18/h3-13H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDHXYNISKYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
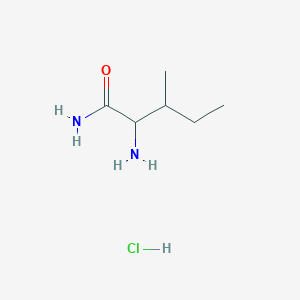
![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)
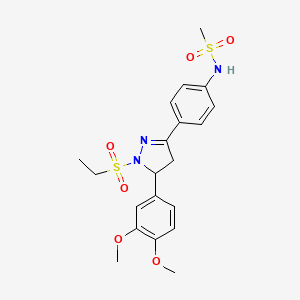
![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)
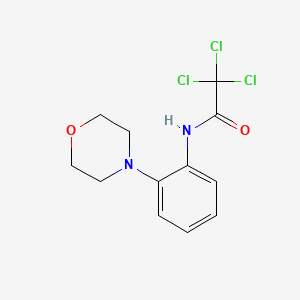
![3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)
![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)
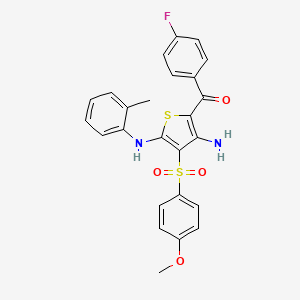
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2695026.png)
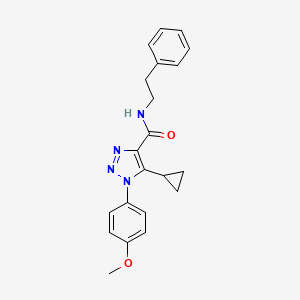
![4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2695031.png)
![2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2695032.png)
